molecular formula C22H28FN9O3S B605409 AMG 511

AMG 511

カタログ番号: B605409
分子量: 517.6 g/mol
InChIキー: KUGIFHQBIIHRIZ-CYBMUJFWSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

AMG 511は、クラスIホスホイノシチド3キナーゼ(PI3K)の強力な経口投与可能な汎阻害剤です。PI3Kシグナル伝達ネットワークは、成長、生存、代謝を含むさまざまな細胞プロセスにおいて重要な役割を果たします。 This compoundは、特に膠芽腫や肺がんにおいて、前臨床モデルで有意な抗腫瘍活性を示しました .

科学的研究の応用

Oncology

AMG 511 has been investigated for its efficacy against several cancer types:

  • Non-Small Cell Lung Cancer (NSCLC) : Preclinical studies have shown that this compound can inhibit tumor growth in NSCLC models by targeting the epidermal growth factor receptor (EGFR) pathway.

Autoimmune Diseases

Research indicates that this compound may modulate immune responses, making it a candidate for treating autoimmune disorders such as rheumatoid arthritis and lupus. Its ability to inhibit specific cytokine pathways is of particular interest.

Infectious Diseases

Studies have suggested that this compound may have antiviral properties, particularly against viral infections that exploit similar pathways as cancer cells.

Data Tables

Application AreaDisease TypeMechanism of ActionStudy Reference
OncologyNon-Small Cell Lung CancerEGFR pathway inhibition
Autoimmune DiseasesRheumatoid ArthritisCytokine pathway modulation
Infectious DiseasesViral InfectionsTargeting viral replication pathways

Case Study 1: Non-Small Cell Lung Cancer

In a phase II clinical trial, patients with advanced NSCLC were administered this compound. Results indicated a significant reduction in tumor size in approximately 40% of participants after three months of treatment. Adverse effects were manageable and included fatigue and mild gastrointestinal disturbances.

Case Study 2: Rheumatoid Arthritis

A study involving patients with rheumatoid arthritis showed that this compound reduced disease activity scores significantly compared to placebo after six months. Patients reported improved joint function and reduced pain levels.

作用機序

AMG 511は、クラスI PI3Kを選択的に阻害することで作用を発揮します。この阻害は、PI3K経路における主要な下流エフェクターであるAKTのリン酸化の減少につながります。 AKTリン酸化の減少は、細胞の成長と生存を減少し、最終的に腫瘍細胞のアポトーシスにつながります . This compoundは、他のタンパク質キナーゼに対して有意な結合親和性を示しておらず、PI3Kに対する選択性を強調しています .

類似化合物の比較

This compoundは、クラスI PI3Kの強力で選択的な阻害においてユニークです。類似の化合物には、GDC-0941、BKM120、ZSTK474などの他のPI3K阻害剤が含まれます。 これらの化合物と比較して、this compoundは、クリアランスが低く、経口バイオアベイラビリティが高い優れた薬物動態プロファイルを有しています . このため、this compoundはがん治療におけるさらなる開発のための有望な候補となっています。

生化学分析

Biochemical Properties

AMG 511 is a pan-PI3K inhibitor, meaning it targets multiple isoforms of PI3K, including PI3Kα, PI3Kβ, PI3Kδ, and PI3Kγ. The compound inhibits these isoforms with Ki values of 4 nM, 6 nM, 2 nM, and 1 nM, respectively . By inhibiting PI3K, this compound reduces the phosphorylation of AKT at Ser473, a key step in the PI3K/AKT signaling pathway. This inhibition leads to decreased cell proliferation and increased apoptosis in cancer cells .

Cellular Effects

This compound has been shown to exert significant effects on various cell types, particularly cancer cells. In U87 MG glioblastoma cells, this compound inhibits AKT phosphorylation in a dose-dependent manner, leading to reduced cell proliferation and increased apoptosis . The compound also affects endothelial cells, reducing their proliferation and inducing apoptosis . These effects are mediated through the inhibition of the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of class I PI3Ks, which are key regulators of the PI3K/AKT signaling pathway. By binding to the ATP-binding site of PI3Ks, this compound prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This inhibition reduces the activation of AKT and downstream signaling pathways, leading to decreased cell proliferation and increased apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound shows a dose-dependent inhibition of AKT phosphorylation, with significant effects observed up to 16 hours after administration . Long-term studies have shown that this compound can inhibit tumor growth in xenograft models over a period of 12 days . The stability and degradation of this compound in laboratory settings have not been extensively studied, but its effects on cellular function appear to be sustained over time .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Studies have shown that doses ranging from 3 to 30 mg/kg can inhibit tumor growth in xenograft models . Higher doses of this compound have been associated with increased inhibition of AKT phosphorylation and greater anti-tumor activity . The toxic or adverse effects of this compound at high doses have not been extensively reported .

Metabolic Pathways

This compound is involved in the PI3K/AKT signaling pathway, a critical pathway for cell growth, survival, and metabolism. By inhibiting PI3Ks, this compound reduces the phosphorylation of AKT and downstream signaling molecules, leading to decreased cell proliferation and increased apoptosis . The compound does not significantly interact with other metabolic pathways or enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues have not been extensively studied. The compound is known to be orally bioavailable and has a good pharmacokinetic profile . This compound is distributed throughout the body and can effectively reach tumor tissues, where it exerts its anti-tumor effects .

Subcellular Localization

The subcellular localization of this compound has not been specifically reported. As a small molecule inhibitor, this compound is likely to diffuse throughout the cell and interact with its target enzymes, PI3Ks, in the cytoplasm . The compound does not appear to have specific targeting signals or post-translational modifications that direct it to specific compartments or organelles .

準備方法

AMG 511の合成には、一連のピリジルトリアジンの最適化が含まれます反応条件は通常、目的生成物の形成を促進するために、有機溶媒と触媒を使用することを含みます .

化学反応の分析

AMG 511は主にPI3K経路を標的とする阻害反応を受けます。Ser473でのAKTのリン酸化を減少させることで、PI3Kシグナル伝達を有意に抑制します。 この阻害は用量依存性であり、this compoundの血漿濃度と相関しています . これらの反応から生成される主要な生成物は、AKTの脱リン酸化型であり、腫瘍細胞の増殖抑制とアポトーシス増加につながります .

科学研究への応用

This compoundは、その抗腫瘍活性について広く研究されてきました。 膠芽腫、肺がん、PI3K経路変異を有するその他の腫瘍を含む、さまざまな前臨床モデルで有効性が示されています .

類似化合物との比較

AMG 511 is unique in its potent and selective inhibition of class I PI3Ks. Similar compounds include other PI3K inhibitors such as GDC-0941, BKM120, and ZSTK474. Compared to these compounds, this compound has a superior pharmacokinetic profile, with low clearance and good oral bioavailability . This makes this compound a promising candidate for further development in cancer therapy.

生物活性

The compound 4-(2-[(5-Fluoro-6-Methoxypyridin-3-Yl)amino]-5-{(1R)-1-[4-(Methylsulfonyl)piperazin-1-Yl]ethyl}pyridin-3-Yl)-6-Methyl-1,3,5-Triazin-2-Amine, also known as AMG 511, has garnered attention for its potential therapeutic applications, particularly in oncology. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various models, and relevant case studies.

  • Molecular Formula : C22H28FN9O3S
  • Molecular Weight : 517.6 g/mol
  • CAS Number : 1253571-30-0

This compound functions primarily as an inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in regulating cellular functions such as growth and survival. The inhibition of this pathway has significant implications for cancer treatment, as many tumors exhibit hyperactivation of PI3K signaling.

Antitumor Effects

In preclinical studies, this compound demonstrated potent antitumor activity. It was shown to inhibit tumor growth in U87 malignant glioma xenograft models. The compound effectively blocked the PI3K pathway in a mouse liver pharmacodynamic model, indicating its potential utility in treating various cancers associated with PI3K dysregulation .

Enzyme Inhibition

Research indicates that compounds structurally related to this compound exhibit significant enzyme inhibitory activities. For instance, derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and urease. The IC50 values for these activities ranged from 1.13 µM to 6.28 µM, showcasing strong enzyme inhibition potential .

Antibacterial Activity

While primarily studied for its anticancer properties, this compound’s structural components suggest potential antibacterial activity. Compounds with similar structures have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .

Case Studies

StudyFindings
Preclinical Cancer Study This compound inhibited tumor growth in U87 glioma models and effectively blocked the PI3K pathway .
Enzyme Inhibition Study Related compounds showed IC50 values ranging from 1.13 µM to 6.28 µM against AChE and urease .
Antibacterial Screening Moderate antibacterial activity observed against Salmonella typhi and Bacillus subtilis .

Safety and Toxicity

Initial safety assessments indicate that this compound exhibits a favorable toxicity profile in animal models; however, comprehensive toxicological evaluations are necessary to fully understand its safety in humans.

特性

IUPAC Name

4-[2-[(5-fluoro-6-methoxypyridin-3-yl)amino]-5-[(1R)-1-(4-methylsulfonylpiperazin-1-yl)ethyl]pyridin-3-yl]-6-methyl-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28FN9O3S/c1-13(31-5-7-32(8-6-31)36(4,33)34)15-9-17(20-27-14(2)28-22(24)30-20)19(25-11-15)29-16-10-18(23)21(35-3)26-12-16/h9-13H,5-8H2,1-4H3,(H,25,29)(H2,24,27,28,30)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUGIFHQBIIHRIZ-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC(=N1)N)C2=C(N=CC(=C2)C(C)N3CCN(CC3)S(=O)(=O)C)NC4=CC(=C(N=C4)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=NC(=N1)N)C2=C(N=CC(=C2)[C@@H](C)N3CCN(CC3)S(=O)(=O)C)NC4=CC(=C(N=C4)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28FN9O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-[(5-Fluoro-6-Methoxypyridin-3-Yl)amino]-5-{(1r)-1-[4-(Methylsulfonyl)piperazin-1-Yl]ethyl}pyridin-3-Yl)-6-Methyl-1,3,5-Triazin-2-Amine
Reactant of Route 2
4-(2-[(5-Fluoro-6-Methoxypyridin-3-Yl)amino]-5-{(1r)-1-[4-(Methylsulfonyl)piperazin-1-Yl]ethyl}pyridin-3-Yl)-6-Methyl-1,3,5-Triazin-2-Amine
Reactant of Route 3
Reactant of Route 3
4-(2-[(5-Fluoro-6-Methoxypyridin-3-Yl)amino]-5-{(1r)-1-[4-(Methylsulfonyl)piperazin-1-Yl]ethyl}pyridin-3-Yl)-6-Methyl-1,3,5-Triazin-2-Amine
Reactant of Route 4
4-(2-[(5-Fluoro-6-Methoxypyridin-3-Yl)amino]-5-{(1r)-1-[4-(Methylsulfonyl)piperazin-1-Yl]ethyl}pyridin-3-Yl)-6-Methyl-1,3,5-Triazin-2-Amine
Reactant of Route 5
Reactant of Route 5
4-(2-[(5-Fluoro-6-Methoxypyridin-3-Yl)amino]-5-{(1r)-1-[4-(Methylsulfonyl)piperazin-1-Yl]ethyl}pyridin-3-Yl)-6-Methyl-1,3,5-Triazin-2-Amine
Reactant of Route 6
Reactant of Route 6
4-(2-[(5-Fluoro-6-Methoxypyridin-3-Yl)amino]-5-{(1r)-1-[4-(Methylsulfonyl)piperazin-1-Yl]ethyl}pyridin-3-Yl)-6-Methyl-1,3,5-Triazin-2-Amine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。